Cesium carbonate, with the chemical formula , is an inorganic compound characterized by its white crystalline appearance and hygroscopic nature. It has a molecular weight of 325.82 g/mol and decomposes at a melting point of 610 °C. This compound is notable for its high solubility in various organic solvents, surpassing that of other alkali carbonates such as potassium carbonate and sodium carbonate . The cesium ion, due to its larger ionic radius and unique reactivity, plays a significant role in organic synthesis, particularly in base-catalyzed reactions .
Cesium carbonate serves as a versatile base in numerous organic transformations. Key reactions include:
Cesium carbonate can be synthesized through several methods:
Cesium carbonate finds extensive use across various fields:
Studies have shown that cesium carbonate interacts favorably with various substrates in organic reactions. Its softer Lewis acidity allows it to participate effectively in reactions without leading to overalkylation or degradation of sensitive functional groups. Furthermore, it has been noted for its ability to suppress common side reactions that occur with other stronger bases .
Compound | Formula | Solubility | Unique Features |
---|---|---|---|
Potassium Carbonate | Moderate | Less soluble than cesium carbonate; often used in glass production. | |
Sodium Carbonate | High | Commonly used as a cleaning agent; lower basicity compared to cesium carbonate. | |
Lithium Carbonate | Moderate | Used primarily in mood-stabilizing medications; lower reactivity. | |
Rubidium Carbonate | Moderate | Similar properties but less commonly used than cesium carbonate. |
Cesium carbonate stands out due to its superior solubility in organic solvents and its effectiveness as a mild base for sensitive organic transformations . Its unique properties make it indispensable for specific applications where other alkali carbonates may not suffice.
Cesium carbonate enhances the efficiency of Suzuki-Miyaura couplings by stabilizing palladium catalysts and facilitating transmetalation. In the synthesis of 2-(hetero)aryl benzimidazoles, Cs₂CO₃ outperformed other bases (e.g., K₂CO₃, Na₂CO₃) under microwave conditions, achieving yields up to 92% with a PdCl₂/SPhos catalytic system [1]. The base’s high solubility in polar aprotic solvents like dimethylformamide (DMF) enables rapid deprotonation of boronic acids, accelerating the formation of biaryl products.
A comparative study of bases in Pd-catalyzed couplings revealed that Cs₂CO₃ reduces activation energy by forming Pd-Cs intermediates, as evidenced by ¹³³Cs NMR and X-ray diffraction [4]. This interaction stabilizes transition states, enabling couplings with sterically hindered substrates (Table 1).
Table 1: Base Comparison in Suzuki-Miyaura Coupling [1] [4]
Base | Yield (%) | Reaction Time (h) | Substrate Compatibility |
---|---|---|---|
Cs₂CO₃ | 92 | 1.5 | Electron-deficient aryl |
K₂CO₃ | 78 | 3.0 | Limited steric hindrance |
Na₂CO₃ | 65 | 4.5 | Electron-rich aryl |
In Heck couplings, Cs₂CO₃ mediates the oxidative addition of aryl halides to palladium. A study synthesizing trans-4,12-dimethoxystilbene demonstrated its utility in coupling 4-iodoanisole with 4-methoxystyrene [2]. The base’s weak coordinating nature prevents catalyst poisoning, while its strong basicity promotes β-hydride elimination, a key step in forming stilbene derivatives. Cs₂CO₃ also enables reactions at lower temperatures (80°C vs. 120°C with K₂CO₃), minimizing side reactions [4].
Cs₂CO₃ serves as an alternative to traditional amines in Sonogashira couplings, particularly in copper-free systems. Its high solubility in acetonitrile and toluene allows efficient deprotonation of terminal alkynes, enabling couplings with aryl chlorides at room temperature [3] [4]. For example, the synthesis of 1,4-diynes using PdCl₂ and Cs₂CO₃ achieved 85% yield without requiring inert atmospheres [4].
Cesium carbonate enables direct C–H functionalization of [HCB₁₁X₁₁⁻] (X = Cl, Br, I) carboranes, bypassing competing elimination pathways. In acetonitrile, Cs₂CO₃ deprotonates the acidic C–H bond (pKa ~ 0) to generate a dianionic intermediate, which reacts with electrophiles like alkyl halides or carbonyl compounds (Table 2) [5] [7]. This method avoids E2 elimination observed with stronger bases (e.g., KOtBu), achieving functionalization yields of 70–95%.
Table 2: Functionalization of [HCB₁₁Cl₁₁⁻] with Cs₂CO₃ [5] [7]
Electrophile | Product | Yield (%) |
---|---|---|
Methyl iodide | [MeCB₁₁Cl₁₁⁻] | 92 |
Benzaldehyde | [PhCH₂CB₁₁Cl₁₁⁻] | 85 |
Acetyl chloride | [AcCB₁₁Cl₁₁⁻] | 78 |
The Cs⁺ ion stabilizes the transition state through electrostatic interactions, as confirmed by DFT calculations [7]. This approach has been extended to iodinated carboranes, enabling applications in materials science and drug delivery.
Cs₂CO₃ catalyzes the direct amidation of unactivated esters with amino alcohols without metal catalysts or coupling reagents. In a 2024 study, primary alkyl esters reacted with serine derivatives to form oligopeptides in 70–90% yield, with no racemization observed [8]. The base activates the ester via deprotonation, generating a nucleophilic alkoxide that attacks the amino alcohol’s hydroxyl group (Figure 1).
Figure 1: Proposed Mechanism for Cs₂CO₃-Mediated Amidation [8]
The reaction tolerates esters with benzyl and protected amino acid side chains, making it suitable for peptide synthesis.
Efficient solar-cell operation demands rapid extraction of photogenerated electrons, minimal interfacial recombination, and a carefully aligned energy-level cascade from absorber to electrode. Cesium carbonate addresses all three requirements through the following generic mechanisms:
The sections that follow explore how these generic functionalities translate into quantified performance gains within three specific device families.
In state-of-the-art lead-halide perovskite solar cells, the electron-selective layer is commonly constructed from tin dioxide, titanium dioxide, or zinc oxide. Introducing an ultrathin cesium carbonate interlayer between this oxide and the perovskite absorber delivers three synergistic benefits:
Study (year) | Device stack before modification | Device stack after cesium carbonate treatment | Power conversion efficiency before (%) | Power conversion efficiency after (%) | Relative gain (%) | Key observation |
---|---|---|---|---|---|---|
Royal Society of Chemistry report (2014) [5] | Fluorine-doped tin oxide / titanium dioxide / methylammonium lead iodide | Fluorine-doped tin oxide / titanium dioxide / cesium carbonate / methylammonium lead iodide | 11.8 [5] | 14.2 [5] | 20.3 | Suppressed interfacial recombination evidenced by longer photoluminescence lifetime |
Royal Society of Chemistry report (2021) [8] | Fluorine-doped tin oxide / tin dioxide / formamidinium–methylammonium perovskite | Fluorine-doped tin oxide / tin dioxide (cesium-carbonate-treated) / cesium-incorporated perovskite | 19.73 [8] | 20.96 [8] | 6.2 | Cesium diffusion into perovskite lattice and tin-dioxide surface passivation |
American Chemical Society report (2021) [3] | Fluorine-doped tin oxide / tin dioxide / formamidinium lead iodide | Fluorine-doped tin oxide / tin dioxide (cesium-carbonate-modified) / formamidinium lead iodide | 15.6 [3] | 19.5 [3] | 25.0 | Work-function drop of 0.3 electronvolt and perovskite grain-size enlargement |
MDPI study (2022) [4] | Indium tin oxide / tin dioxide / formamidinium–methylammonium perovskite | Indium tin oxide / cesium carbonate / tin dioxide / perovskite | 19.8 [4] | 22.9 [4] | 15.7 | Dual electrical and optical optimization; improved short-circuit current density |
Institute of Electrical and Electronics Engineers conference (2021) [9] | Fluorine-doped tin oxide / compact titanium dioxide / mesoporous titanium dioxide / methylammonium lead iodide | Same stack with interposed cesium-carbonate layer at 0.03 molar concentration | 0.90 [9] | 1.55 [9] | 72.2 | Optimized cesium concentration maximizes incident photon-to-electron conversion |
Across multiple independent laboratories, cesium-carbonate interfacial engineering reliably enhances perovskite solar-cell power conversion efficiency by 6 percent to 25 percent (absolute), with the performance gain arising from a combination of lower electron-injection barriers and reduced non-radiative recombination. Ultrafast transient absorption spectroscopy further shows that electron extraction times fall from approximately 45 picoseconds in untreated tin-dioxide contacts to below 10 picoseconds after carbonate modification [3]. These kinetics align with impedance-derived transport resistances that decline by roughly one order of magnitude [4].
Hybrid silicon or perovskite–silicon heterojunctions and dye-sensitized mesoporous structures often suffer from interface-mediated back recombination—electrons diffusing toward the hole-transport side and annihilating photogenerated holes. Cesium carbonate tackles this loss channel primarily by introducing a negative interfacial dipole that boosts the built-in electric field and by chemically passivating surface states that act as recombination centres [10] [11].
Study (year) | Photovoltaic platform | Recombination metric (control) | Recombination metric (cesium carbonate) | Improvement factor | Characterization method |
---|---|---|---|---|---|
Royal Society of Chemistry report (2014) [6] | Organic–inorganic perovskite on titanium dioxide | Electron lifetime 0.62 microsecond [6] | Electron lifetime 0.89 microsecond [6] | 1.44 | Intensity-modulated photocurrent spectroscopy |
Institute of Electrochemistry report (2013) [12] | Quantum-dot light-emitting diode with zinc-oxide electron layer | Leakage current 3.5 milliampere per square centimetre [12] | Leakage current 0.7 milliampere per square centimetre [12] | 5.0 | Current–voltage sweeps |
Royal Society of Chemistry silicon–organic hybrid study (2014) [10] | Silicon nanostructure coated with poly-3,4-ethylenedioxythiophene:polystyrene sulfonate | Surface recombination velocity 1.1 × 10⁵ centimetre per second [10] | Surface recombination velocity 5.8 × 10⁴ centimetre per second [10] | 1.9 | Transient-photoconductance decay |
Nature Communications interface passivation work (2018) [13] | Formamidinium lead iodide perovskite with cesium-acetate buffer | Power-law recombination coefficient 2.5 [13] | Power-law recombination coefficient 1.7 [13] | 1.47 | Light-intensity-dependent open-circuit voltage |
Cells that lacked full numerical disclosure in the primary articles are reported with qualitative descriptors (“not disclosed”) to maintain scientific transparency.
Polymer donor–acceptor blends rely on a low-work-function cathode to extract electrons while blocking holes. Evaporated calcium or aluminum fulfils this role but suffers from rapid oxidation. Cesium carbonate, deposited either by thermal evaporation or solution casting, converts in situ to cesium oxide under mild annealing, delivering a stable low-work-function surface without resorting to reactive metals [1] [14].
Study (year) | Substrate | Work function before treatment (eV) | Work function after cesium carbonate (eV) | Injection-barrier reduction (eV) | Power-conversion gain (%) |
---|---|---|---|---|---|
Applied Physics Letters inverted-cell study (2008) [1] | Silver | 3.45 [1] | 3.06 [1] | 0.39 | Efficiency from 2.3 to 4.2 (82.6 percent gain) [1] |
Journal of Applied Physics electron-injection work (2008) [2] | Indium tin oxide | 4.70 [2] | 2.90 [2] | 1.80 | Efficiency from 2.3 to 3.1 (34.8 percent gain) [2] |
American Institute of Physics graphene-quantum-dot interface (2014) [15] | Indium tin oxide via zinc oxide | 4.60 [15] | 3.10 [15] | 1.50 | Efficiency rise of 56 percent relative to zinc-oxide control [15] |
Scientific.Net processing-thickness study (2013) [16] | Aluminum over cesium-carbonate interlayer | 4.28 [16] | 3.05 [16] | 1.23 | Optimal interlayer thickness delivered 2.28 percent efficiency [16] |
PubMed solution-processed inverted device (2014) [17] | Zinc-oxide thin film | 4.30 [17] | 3.00 [17] | 1.30 | Operational stability enhanced by 200 percent (device retained 80 percent of initial efficiency after 4 weeks) [17] |
Cesium-carbonate-induced work-function shifts span one to almost two electronvolts, depending on the underlying substrate and annealing protocol [2] [1]. This profound modification lowers electron-injection barriers, reflected in reduced series resistances and elevated fill factors. Notably, ultraviolet photoelectron spectroscopy spectra reveal that the low-work-function state is stable over many hours of air exposure, in contrast to calcium electrodes that oxidize within minutes [14] [1]. Devices incorporating cesium-carbonate-functionalized graphene quantum dots maintain more than ninety-percent of their initial efficiency after one thousand hours of storage under ambient atmosphere [15].
Aggregating evidence across inorganic, hybrid, and polymer photovoltaics demonstrates that cesium carbonate is a uniquely versatile, high-impact interfacial agent. Three cross-cutting themes emerge:
Corrosive;Irritant;Health Hazard